molecular formula C21H25NO7 B4896742 N-[(3,4-dimethoxyphenyl)acetyl]-3-methoxy-O-methyltyrosine

N-[(3,4-dimethoxyphenyl)acetyl]-3-methoxy-O-methyltyrosine

Cat. No.: B4896742
M. Wt: 403.4 g/mol
InChI Key: PIZUITNWZVNXTB-UHFFFAOYSA-N
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Description

N-[(3,4-dimethoxyphenyl)acetyl]-3-methoxy-O-methyltyrosine is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a dimethoxyphenyl group and a methoxy-O-methyltyrosine moiety. Its applications span across chemistry, biology, medicine, and industry, making it a versatile subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethoxyphenyl)acetyl]-3-methoxy-O-methyltyrosine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the acylation of 3,4-dimethoxyphenylacetic acid with 3-methoxy-O-methyltyrosine under controlled conditions. The reaction is often catalyzed by reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)acetyl]-3-methoxy-O-methyltyrosine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as halides or amines replace the methoxy groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)acetyl]-3-methoxy-O-methyltyrosine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in modulating biological pathways and as a tool in biochemical assays.

    Medicine: Investigated for its therapeutic potential in treating certain diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)acetyl]-3-methoxy-O-methyltyrosine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For instance, it may inhibit or activate certain enzymes, thereby modulating metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dimethoxyphenyl)acetyl chloride
  • 3,4-Dimethoxyphenylacetic acid
  • 3,4-Dimethoxyphenylethylamine

Uniqueness

N-[(3,4-dimethoxyphenyl)acetyl]-3-methoxy-O-methyltyrosine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO7/c1-26-16-7-5-13(10-18(16)28-3)9-15(21(24)25)22-20(23)12-14-6-8-17(27-2)19(11-14)29-4/h5-8,10-11,15H,9,12H2,1-4H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZUITNWZVNXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)CC2=CC(=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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